methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate
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Overview
Description
Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound that belongs to the class of isothiazolinones. These compounds are known for their diverse applications, particularly in the field of biocides due to their antimicrobial properties
Mechanism of Action
Target of Action
It is known that isothiazolinones, a class of compounds to which this molecule belongs, exhibit bacteriostatic and fungiostatic activity . This suggests that the compound likely targets key enzymes or proteins in bacteria and fungi, disrupting their normal function.
Mode of Action
Isothiazolinones are known to interact with their targets, leading to the inhibition of essential biological processes . This interaction and the resulting changes at the molecular level contribute to the compound’s bacteriostatic and fungiostatic properties.
Biochemical Pathways
Given its antimicrobial and antifungal properties, it can be inferred that the compound interferes with pathways crucial for the survival and proliferation of bacteria and fungi .
Pharmacokinetics
The molecular weight of the compound, which is 197211 , might influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets, the compound disrupts essential biological processes in bacteria and fungi, inhibiting their growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, isothiazolinones are known to be strong sensitizers, producing skin irritations and allergies . Therefore, the use of this compound is restricted by EU legislation due to potential ecotoxicological hazards . The compound’s stability might also be affected by environmental conditions such as temperature and pH.
Preparation Methods
The synthesis of methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[d]isothiazol-2(3H)-one core. This can be achieved by reacting N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2) to form an intermediate, which then undergoes nucleophilic displacement to yield the desired isothiazolinone . The final step involves esterification and amidation reactions to introduce the methyl ester and propanamido groups, respectively.
Chemical Reactions Analysis
Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Comparison with Similar Compounds
Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate can be compared with other isothiazolinone derivatives, such as:
Methylisothiazolinone: Known for its use in personal care products and industrial applications as a biocide.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone for enhanced antimicrobial activity.
The uniqueness of methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isothiazolinone derivatives.
Properties
IUPAC Name |
methyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)27(20,24)25/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDXEKCFJCGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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